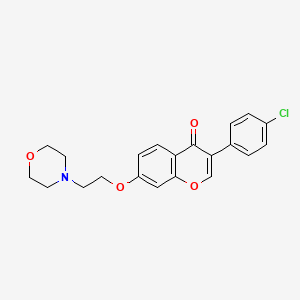
3-(4-Chlorophenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the chromene family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-Chlorophenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one, focusing on six unique applications across different fields:
Cancer Research
3-(4-Chlorophenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one: has shown potential as an anti-cancer agent. It acts as an inhibitor of DNA-dependent protein kinase (DNA-PK), which is crucial for DNA repair mechanisms in cancer cells. By inhibiting DNA-PK, this compound can enhance the effectiveness of radiotherapy and chemotherapy, leading to increased cancer cell death .
Neuroprotection
This compound has been studied for its neuroprotective properties. It can inhibit oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Research suggests that it can protect neurons from damage and improve cognitive functions .
Anti-inflammatory Applications
3-(4-Chlorophenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one: exhibits significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases, such as arthritis and inflammatory bowel disease .
Antiviral Research
This compound has potential antiviral properties. It can interfere with the replication of certain viruses by inhibiting viral enzymes or proteins necessary for their life cycle. Studies have shown its effectiveness against viruses like HIV and hepatitis C .
Cardiovascular Research
In cardiovascular research, 3-(4-Chlorophenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one has been investigated for its ability to protect against ischemia-reperfusion injury. It can reduce oxidative stress and apoptosis in cardiac cells, thereby improving heart function and reducing the risk of heart attacks .
Antioxidant Applications
The compound is also known for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing various oxidative stress-related diseases, including cancer, cardiovascular diseases, and aging .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c22-16-3-1-15(2-4-16)19-14-27-20-13-17(5-6-18(20)21(19)24)26-12-9-23-7-10-25-11-8-23/h1-6,13-14H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVHNTOBJSXYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


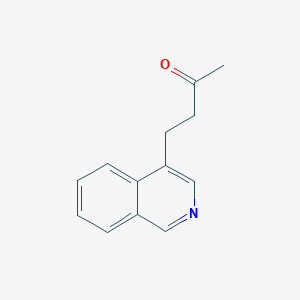
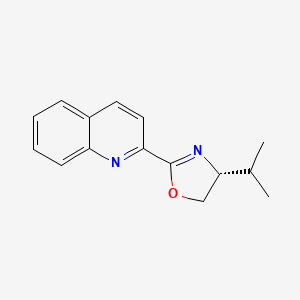
![6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2534196.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2534198.png)
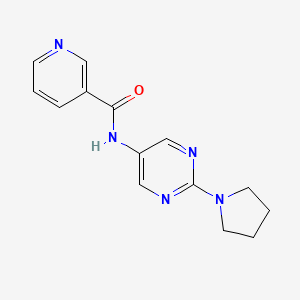
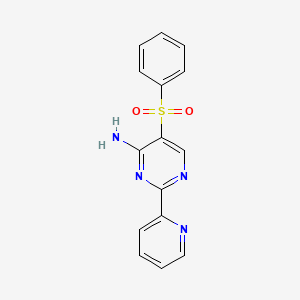
![1-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2534202.png)

![2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534205.png)

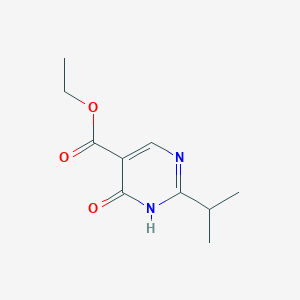
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride](/img/structure/B2534212.png)
